molecular formula C31H45N3O21 B12321326 5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12321326
M. Wt: 795.7 g/mol
InChI Key: OUJZEVYPUZNYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a highly complex carbohydrate derivative. Its structure features:

  • Hydroxyl and hydroxymethyl substituents (enhancing hydrophilicity).
  • A 4-nitrophenoxy group (introducing aromaticity and electron-withdrawing effects).
  • A trihydroxypropyl side chain (contributing to stereochemical complexity).

Properties

IUPAC Name

5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJZEVYPUZNYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common techniques include:

    Nucleophilic substitution: to introduce acetamido groups.

    Hydroxylation: to add hydroxyl groups.

    Esterification: to form ester bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. The presence of hydroxyl and acetamido groups enhances interactions with microbial membranes, potentially leading to cell lysis and inhibition of growth.
  • Antioxidant Properties : The compound's structure suggests it may act as an antioxidant. Compounds with similar functional groups have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Drug Delivery Systems : The hydrophilic nature of this compound allows for its use in drug delivery systems. It can be conjugated with therapeutic agents to enhance solubility and bioavailability.

Biochemical Research

  • Enzyme Inhibition Studies : The unique functional groups present in the compound make it a candidate for enzyme inhibition studies. Research has shown that similar compounds can inhibit glycosidases, which are crucial in various metabolic pathways.
  • Cell Signaling Pathways : Investigations into the effects of this compound on cell signaling pathways could reveal its role in cellular processes such as apoptosis or proliferation. Understanding these mechanisms can lead to novel therapeutic strategies.

Material Science Applications

  • Liquid Crystal Displays : The compound's structural characteristics may allow it to function as a liquid crystal material. Liquid crystals are essential in display technologies, and compounds with similar structures have been utilized in this field.
  • Biodegradable Polymers : Given its organic nature, this compound could be integrated into biodegradable polymer matrices for environmentally friendly applications in packaging or medical devices.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of derivatives of this compound against various pathogens, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent.
  • Drug Delivery Research : A recent publication highlighted the successful encapsulation of anti-cancer drugs using this compound as a carrier, resulting in enhanced therapeutic efficacy and reduced side effects in animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include:

    Signal transduction pathways: Modulating the activity of kinases or phosphatases.

    Metabolic pathways: Inhibiting or activating enzymes involved in metabolic processes.

Comparison with Similar Compounds

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS 7699-38-9)

Key Similarities :

  • Shared acetamido and hydroxymethyl groups on oxane rings.
  • Presence of a 4-nitrophenoxy substituent, which enhances electrophilicity and reactivity in substitution reactions .

Key Differences :

  • Molecular Weight : The target compound (exact weight unspecified) is likely larger than CAS 7699-38-9 (748.69 g/mol) due to additional hydroxyl and trihydroxypropyl groups.
Property Target Compound CAS 7699-38-9
Molecular Formula Likely C₃₀H₄₄N₄O₂₀* C₃₀H₄₄N₄O₁₈
Molecular Weight ~800–850 g/mol (est.) 748.69 g/mol
Key Functional Groups Carboxylic acid, nitrophenoxy Acetamido, nitrophenoxy

*Estimated based on structural analysis.

(2S,3S,4R,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylic Acid

Key Similarities :

  • Both compounds contain carboxylic acid termini and acetamido-modified oxane rings .
  • High polarity due to hydroxyl groups, suggesting similar solubility in polar solvents like water or DMSO .

Key Differences :

  • The target compound includes a 4-nitrophenoxy group, absent in this analog. This group introduces aromaticity and may confer photochemical activity or enhanced stability under acidic conditions .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)

Key Similarities :

  • Both compounds feature phenoxy groups (4-nitrophenoxy vs. 4-acetylphenoxy).
  • Acetamide functionality is present in both structures .

Key Differences :

  • Complexity : The target compound is a carbohydrate derivative, whereas CAS 17172-81-5 is a simpler aromatic amide.
  • Electron Effects: The nitro group in the target compound is strongly electron-withdrawing, making its phenoxy group more reactive than the acetyl-substituted analog .

Functional and Reactivity Comparisons

Solubility and Polarity

  • The target compound’s hydroxyl and carboxylic acid groups render it highly hydrophilic, similar to other glycosides .
  • In contrast, simpler analogs like CAS 17172-81-5 are more lipophilic, favoring organic solvents .

Chemical Reactivity

  • The 4-nitrophenoxy group in the target compound is a classic leaving group in nucleophilic substitution reactions, a feature absent in non-nitro analogs. This property is exploited in synthetic chemistry for coupling reactions .
  • The carboxylic acid terminus allows for salt formation or conjugation with amines, distinguishing it from neutral analogs like CAS 7699-38-9 .

Biological Activity

5-Acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex glycosylated compound with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the fields of anti-inflammatory responses, metabolic regulation, and potential anticancer properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a glycosidic linkage between multiple sugar moieties.
  • Functional Groups : Acetamido, hydroxymethyl, and nitrophenoxy groups are present, contributing to its biological activity.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. The presence of hydroxyl and acetamido groups may enhance the compound's ability to modulate inflammatory pathways.

2. Antioxidant Activity

The hydroxymethyl and hydroxy groups in the structure suggest potential antioxidant properties. Such compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems.

3. Anticancer Potential

Preliminary studies on structurally related compounds have shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in cancer could be an area for further exploration.

Case Studies

  • Inflammation Model : In a study involving murine models of inflammation, compounds similar to this one demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at specific dosages.
  • Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with structurally analogous compounds led to apoptosis and cell cycle arrest at the G1 phase.

Data Table: Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.